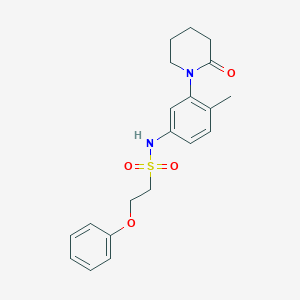

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide

Description

The compound N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is a sulfonamide derivative characterized by a phenoxyethyl sulfonamide backbone linked to a substituted aromatic ring.

Properties

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-16-10-11-17(15-19(16)22-12-6-5-9-20(22)23)21-27(24,25)14-13-26-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYULZMPFNFJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

- Piperidine moiety : This contributes to the compound's ability to interact with various biological targets.

- Phenoxy group : Known for its role in enhancing lipophilicity and biological activity.

- Sulfonamide linkage : Often associated with antibacterial properties and modulation of enzyme activity.

The biological activity of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is primarily attributed to its interactions with specific receptors and enzymes. The compound is believed to modulate signaling pathways involved in:

- Cell proliferation : By acting on growth factor receptors.

- Apoptosis : Influencing pathways related to programmed cell death.

- Inflammation : Potentially inhibiting pro-inflammatory cytokines.

Pharmacological Properties

Recent studies have highlighted the following pharmacological effects:

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation in various models, possibly by inhibiting NF-kB signaling pathways.

- Neuroprotective Effects : There are indications that the compound may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Induction of apoptosis, cell cycle arrest | , |

| Anti-inflammatory | Inhibition of cytokine production | , |

| Neuroprotection | Reduction of oxidative stress | , |

Case Study 1: Anticancer Properties

A study conducted by researchers examined the effects of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to related sulfonamide derivatives and heterocyclic systems described in the evidence:

Structural Analogues

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Key Differences:

- Contains a pyrazolo[3,4-d]pyrimidine core instead of a 2-oxopiperidinyl group.

- Incorporates a chromen-4-one moiety, which enhances π-π stacking interactions.

- Similarities :

- Sulfonamide group attached to an aromatic ring.

- Substituted phenyl groups with methyl or fluorine substituents.

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()

- Key Differences :

- Pyrimidine ring replaces the phenyl-2-oxopiperidinyl system.

- Features a formyl group and isopropyl substitution, altering steric and electronic properties.

- Similarities :

- Methanesulfonamide group linked to a nitrogen-containing heterocycle.

- Fluorinated aromatic substituents, which may enhance metabolic stability .

Functional Analogues

Methanesulfonamide Derivatives () Example: The methanesulfonic acid salt of 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide (). Comparison:

- Incorporates a piperazine moiety instead of 2-oxopiperidine, offering distinct basicity and solubility profiles.

- Demonstrates crystallinity, which is critical for formulation stability .

Cyclohexenyl and Oxazolidine Derivatives ()

- Example : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide.

- Comparison :

- Oxazolidinone and cyclohexenyl groups introduce stereochemical complexity and lipophilicity.

- Trifluoromethyl groups enhance bioavailability and target binding affinity. Activity: Oxazolidinones are known for antimicrobial or anti-inflammatory effects, suggesting divergent applications compared to piperidine-containing sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.